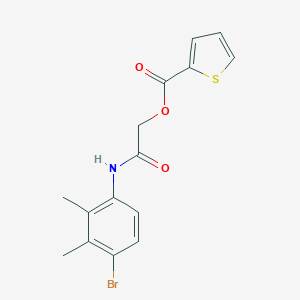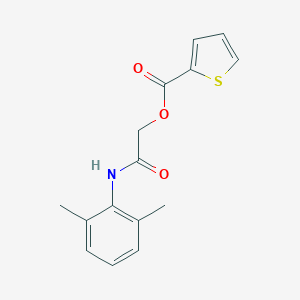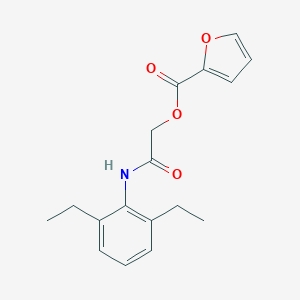![molecular formula C22H18ClNO4 B270992 N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "Compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound X in lab experiments include its potent activity against various enzymes and proteins, as well as its potential applications in the field of medicinal chemistry. However, the limitations of using Compound X in lab experiments include its complex synthesis method, as well as its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to investigate the potential applications of Compound X in the treatment of various diseases, as well as its potential toxicity and side effects. Finally, the development of more potent and selective analogs of Compound X may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of Compound X involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form N-(4-chlorobenzoyl)-4-aminophenol. This intermediate is then reacted with 7-bromo-5-hydroxy-2-oxo-2,3-dihydro-1H-cyclopenta[b]furan-3-carboxylic acid to form the final product, N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activity. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, HIV, and hepatitis.
Eigenschaften
Molekularformel |
C22H18ClNO4 |
|---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H18ClNO4/c23-13-6-7-16(14(10-13)20(25)11-4-2-1-3-5-11)24-21(26)18-12-8-15-17(9-12)28-22(27)19(15)18/h1-7,10,12,15,17-19H,8-9H2,(H,24,26) |
InChI-Schlüssel |
XIUULMIBXOXSRF-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=O)O3 |
Kanonische SMILES |
C1C2CC3C1C(C2C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)